(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride
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Overview
Description
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NO. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and improve efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted amines or alcohols.
Scientific Research Applications
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Similar structure but lacks the amino group.
1-Amino-3,3-difluorocyclobutane: Similar structure but lacks the hydroxyl group.
Uniqueness
(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the cyclobutane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
(1-amino-3,3-difluorocyclobutyl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(8,2-5)3-9;/h9H,1-3,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCKULAEUABEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-37-2 |
Source
|
Record name | (1-amino-3,3-difluorocyclobutyl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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